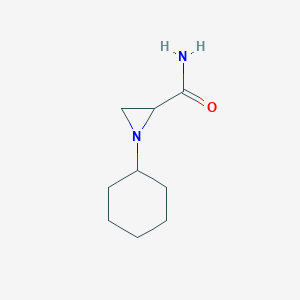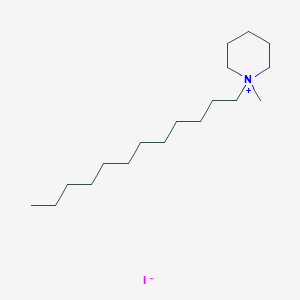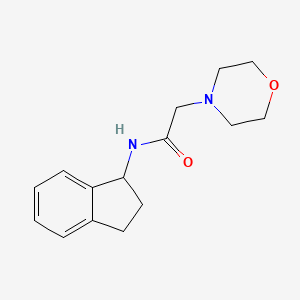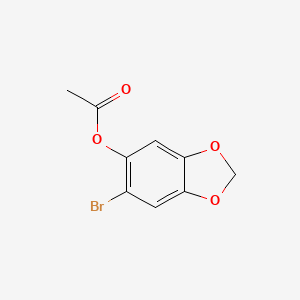
6-Bromo-1,3-benzodioxol-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1,3-benzodioxol-5-yl acetate: is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. The presence of a bromine atom at the 6th position and an acetate group at the 5th position makes this compound unique and of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,3-benzodioxol-5-yl acetate typically involves the bromination of 1,3-benzodioxole followed by acetylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The brominated intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-1,3-benzodioxol-5-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 6-substituted benzodioxole derivatives.
Oxidation: Formation of 6-bromo-1,3-benzodioxol-5-carboxylic acid.
Reduction: Formation of 1,3-benzodioxole.
Applications De Recherche Scientifique
Chemistry: 6-Bromo-1,3-benzodioxol-5-yl acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-1,3-benzodioxol-5-yl acetate is not well-studied. its derivatives may interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition or receptor binding. The exact pathways would depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
- 6-Bromo-1,3-benzodioxole-5-carboxylic acid
- Methyl 6-bromo-1,3-benzodioxole-5-carboxylate
- 6-Bromo-1,3-benzodioxole-5-carboxamide
Uniqueness: 6-Bromo-1,3-benzodioxol-5-yl acetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of both a bromine atom and an acetate group allows for diverse chemical transformations and the synthesis of a wide range of derivatives.
Propriétés
Numéro CAS |
5460-53-7 |
|---|---|
Formule moléculaire |
C9H7BrO4 |
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
(6-bromo-1,3-benzodioxol-5-yl) acetate |
InChI |
InChI=1S/C9H7BrO4/c1-5(11)14-7-3-9-8(2-6(7)10)12-4-13-9/h2-3H,4H2,1H3 |
Clé InChI |
UKDCWLIQPVTVOD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C2C(=C1)OCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)

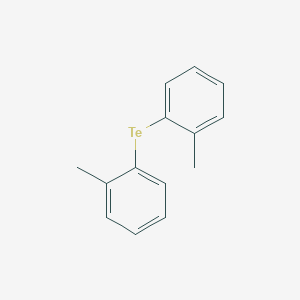
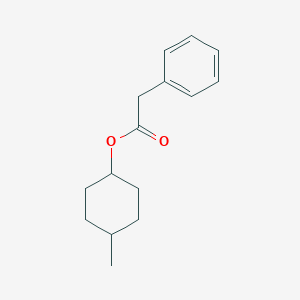

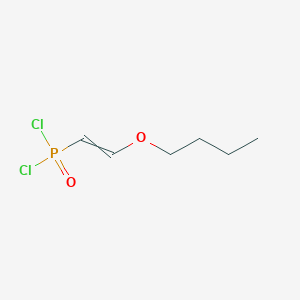
![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)
